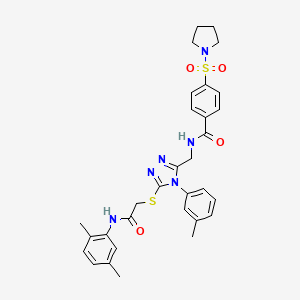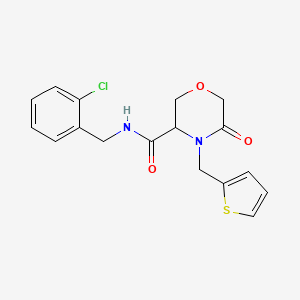![molecular formula C25H23NO5S B2638284 3-(苯磺酰基)-6,7-二甲氧基-1-[(3-甲基苯基)甲基]-1,4-二氢喹啉-4-酮 CAS No. 866725-82-8](/img/structure/B2638284.png)
3-(苯磺酰基)-6,7-二甲氧基-1-[(3-甲基苯基)甲基]-1,4-二氢喹啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the appropriate precursors for each functional group. The exact synthesis route would depend on the desired final structure and the available starting materials. It would likely involve reactions such as sulfonylation, methylation, and the formation of the quinolinone ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzenesulfonyl and dihydroquinolinone groups suggests that the molecule may have aromatic character, which could affect its chemical reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this molecule undergoes would depend on its functional groups. The benzenesulfonyl group, for example, is a good leaving group and could be involved in substitution reactions. The dihydroquinolinone group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its molecular structure. For example, the presence of the sulfonyl and carbonyl groups could affect its polarity, solubility, and reactivity. The aromatic rings could contribute to its stability and possibly its color .科学研究应用
光学活性衍生物和催化
研究重点介绍了光学活性二芳基四氢异喹啉衍生物的合成和表征,这些衍生物因其立体选择性和构象偏好而与催化中的潜在用途相关。这些化合物的结构分析提供了对其在立体控制反应中的应用的见解,突出了它们在有机合成和催化中的重要性 (Naicker 等,2011)。
分子结构和晶体堆积
另一项研究重点关注结构相似的化合物的分子结构,详细说明了其 U 形空间构象及其晶体结构内的相互作用。此类研究对于理解影响这些化合物晶体堆积和稳定性的分子间相互作用至关重要,进一步促进了它们在材料科学和分子工程中的应用 (Bortoluzzi 等,2011)。
抗缺氧活性
在药理学领域,4-羟基-6,7-二甲氧基-2-氧代-1,2-二氢喹啉-3-羧酸的衍生物已被合成并评估其抗缺氧作用。此类研究有助于药物发现,尤其是在识别对缺氧引起的疾病具有潜在治疗益处的化合物 (Ukrainets 等,2014)。
生物等排基取代和镇痛特性
应用生物等排基取代原理来增强某些化合物的镇痛特性展示了化学通用性和开发新止痛药的潜力。通过改变特定的官能团,研究人员可以显着影响分子的生物活性,为创建更有效和更有针对性的治疗剂提供途径 (Ukrainets 等,2016)。
安全和危害
The safety and hazards associated with this molecule would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .
未来方向
作用机制
Target of Action
The primary target of the compound 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond to inflammation or infection .
Mode of Action
The compound 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates . This inhibits the proteolytic activity of hNE, thereby modulating the immune response .
Biochemical Pathways
The inhibition of hNE by 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one affects several biochemical pathways. hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially prevent the degradation of these proteins, thereby affecting the associated biochemical pathways .
Result of Action
The inhibition of hNE by 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can have several molecular and cellular effects. It can prevent the degradation of extracellular matrix proteins and plasma proteins, potentially preserving tissue integrity and function . It can also modulate the immune response, possibly reducing inflammation and tissue damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and activity. Moreover, the physiological environment, including the presence of inflammation or infection, can influence its efficacy by affecting the number of neutrophils and hence the amount of hNE present .
属性
IUPAC Name |
3-(benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-17-8-7-9-18(12-17)15-26-16-24(32(28,29)19-10-5-4-6-11-19)25(27)20-13-22(30-2)23(31-3)14-21(20)26/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRCLWCBFICWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-({[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2638202.png)
![N-[2-(4-tert-butylphenyl)-2-hydroxyethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2638203.png)
![8-[(4-Benzylpiperidin-1-YL)methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2638204.png)
![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

![(E)-3-(furan-2-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2638212.png)
![2-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2638213.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2638215.png)


![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2638222.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3-dimethyl-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/structure/B2638223.png)
